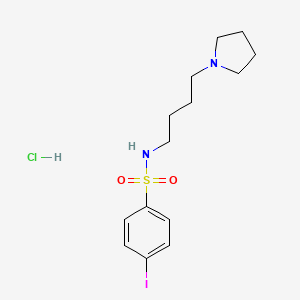
Ethyl 4,4-dinitrovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-dinitrovalerate is an organic compound with the molecular formula C7H12N2O6 It is a nitroester, characterized by the presence of two nitro groups attached to the fourth carbon of a valerate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-dinitrovalerate typically involves the nitration of ethyl valerate. The process can be summarized as follows:
Nitration Reaction: Ethyl valerate is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid decomposition.
Purification: The crude product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and safety. Continuous flow reactors may be used to ensure consistent product quality and minimize the risk of hazardous reactions.
化学反応の分析
Types of Reactions: Ethyl 4,4-dinitrovalerate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Various nucleophiles such as amines or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Ethyl 4,4-diaminovalerate.
Substitution: this compound derivatives with different substituents.
Hydrolysis: 4,4-dinitrovaleric acid and ethanol.
科学的研究の応用
Ethyl 4,4-dinitrovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 4,4-dinitrovalerate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.
類似化合物との比較
Ethyl 4,4-dinitrovalerate can be compared with other nitroesters and nitroalkanes:
Ethyl 4-nitrovalerate: Contains only one nitro group, making it less reactive in certain chemical reactions.
4,4-Dinitrovaleric acid: The acid form of this compound, which lacks the ester group and has different solubility and reactivity properties.
Ethyl 2,2-dinitropropionate: A similar nitroester with different carbon chain length and substitution pattern, leading to variations in reactivity and applications.
This compound stands out due to its dual nitro groups, which confer unique reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
6921-11-5 |
|---|---|
分子式 |
C7H12N2O6 |
分子量 |
220.18 g/mol |
IUPAC名 |
ethyl 4,4-dinitropentanoate |
InChI |
InChI=1S/C7H12N2O6/c1-3-15-6(10)4-5-7(2,8(11)12)9(13)14/h3-5H2,1-2H3 |
InChIキー |
GERAAQRTSQGECN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C)([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
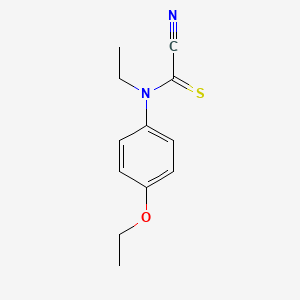
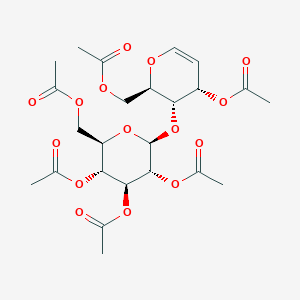
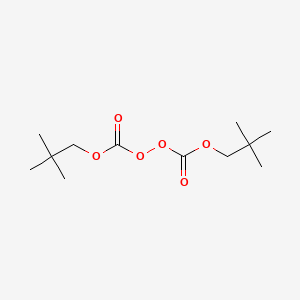
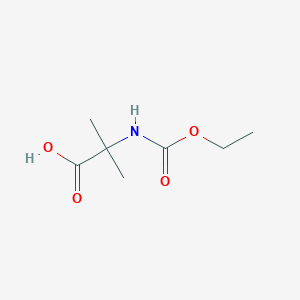
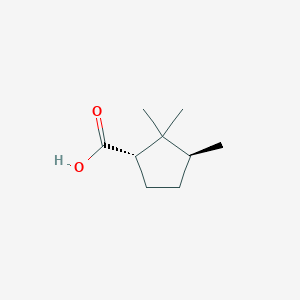
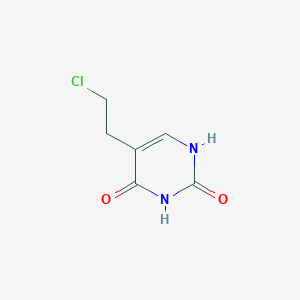
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)

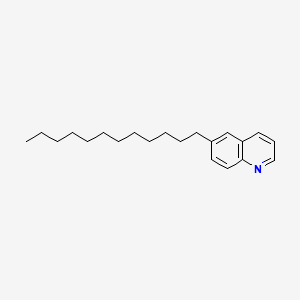

![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
